![molecular formula C13H24N2O4S B1450026 tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 2173052-30-5](/img/structure/B1450026.png)
tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Overview
Description
Tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a useful research compound. Its molecular formula is C13H24N2O4S and its molecular weight is 304.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research conducted by Doležal et al. (2006) explored the synthesis of various amides including tert-butyl-substituted pyrazines. They evaluated these compounds for anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, finding significant activity against Mycobacterium tuberculosis and antifungal effects against specific strains (Doležal et al., 2006).
Multigram Synthesis
Iminov et al. (2015) reported on the acylation of tert-butyl-substituted compounds, including pyrazoles, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Convertible Reagent in Ugi Reaction
The work of Nikulnikov et al. (2009) utilized tert-butyl isocyanide, a compound related to tert-butyl-substituted pyrazines, as a convertible reagent in Ugi reactions. This research highlights the role of tert-butyl-substituted pyrazines in facilitating cyclization reactions under specific conditions (Nikulnikov et al., 2009).
Reactivity of Pyrazolotriazine Derivatives
Mironovich and Shcherbinin (2014) studied the reactivity of tert-butyl-substituted pyrazolotriazine derivatives. Their research provides insights into the chemical behavior of such compounds under various conditions, which can be vital for understanding their potential applications in scientific research (Mironovich & Shcherbinin, 2014).
Conformation Analysis
Chmielewski et al. (1982) analyzed the conformation of tert-butyl-substituted pyran derivatives. Such studies are crucial for understanding the molecular structure and potential applications of tert-butyl-substituted compounds in scientific research (Chmielewski et al., 1982).
properties
IUPAC Name |
tert-butyl (4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-5-14-6-7-15(12(16)19-13(2,3)4)11-9-20(17,18)8-10(11)14/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOZKEFUMCQEJN-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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